4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It features a quinolinone core structure substituted with a 4-chlorophenyl group at the 4-position and two methyl groups at the 7 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2,3-dimethylphenylacetic acid.
Cyclization: The key step involves the cyclization of these starting materials under acidic conditions to form the quinolinone core.
Substitution: The 4-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Steps: The final product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions are performed using catalysts like aluminum chloride and boron trifluoride.
Major Products
The major products formed from these reactions include various substituted quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl)-7,8-dimethylquinolin-2(1H)-one: Lacks the dihydro moiety.
4-(4-chlorophenyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the methyl groups at positions 7 and 8.
4-(4-bromophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one: Substitutes chlorine with bromine.
Uniqueness
4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the methyl groups at positions 7 and 8 enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16ClNO |
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Molecular Weight |
285.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H16ClNO/c1-10-3-8-14-15(12-4-6-13(18)7-5-12)9-16(20)19-17(14)11(10)2/h3-8,15H,9H2,1-2H3,(H,19,20) |
InChI Key |
QTXMBAUARHYTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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